molecular formula C5H3ClF2N2O B15058547 2-Chloro-5-(difluoromethoxy)pyrazine

2-Chloro-5-(difluoromethoxy)pyrazine

Cat. No.: B15058547
M. Wt: 180.54 g/mol
InChI Key: PCPLFPAASKFVDL-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)pyrazine is a heterocyclic compound characterized by its stable pyrazine core with a specific substitution pattern that enhances its chemical stability and biological activity. The chlorine atom and difluoromethoxy group impart unique physicochemical properties, making it suitable for various synthetic transformations and interactions in chemical and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine typically involves the reaction of sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol in the presence of a catalyst and a mixed solvent under nitrogen protection. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can produce pyrazine oxides .

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and difluoromethoxy group enhance its binding affinity to target proteins, facilitating the modulation of biological activities. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the difluoromethoxy group, resulting in different physicochemical properties and reactivity.

    5-(Difluoromethoxy)pyrazine: Lacks the chlorine atom, leading to variations in its chemical behavior and biological activity.

    2-Chloro-3-(difluoromethoxy)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring, exhibiting distinct properties and applications.

Uniqueness: 2-Chloro-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both chlorine and difluoromethoxy groups allows for versatile synthetic transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H3ClF2N2O

Molecular Weight

180.54 g/mol

IUPAC Name

2-chloro-5-(difluoromethoxy)pyrazine

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H

InChI Key

PCPLFPAASKFVDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)OC(F)F

Origin of Product

United States

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